molecular formula C19H20F3N3OS B2590221 2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide CAS No. 1396871-17-2

2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

カタログ番号 B2590221
CAS番号: 1396871-17-2
分子量: 395.44
InChIキー: IZSQDGSXPBONSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N3OS and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Idiopathic Pulmonary Fibrosis Treatment

This compound has been identified as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF) . Researchers from the Shanghai Institute of Materia Medica have discovered that derivatives of this compound can act as potent discoidin domain receptor (DDR) inhibitors . DDRs are unique kinases that interact with extracellular matrix collagen and play a significant role in fibrosis. By inhibiting DDRs, the compound could potentially halt the progression of IPF, offering a new therapeutic approach.

Anti-Fibrotic Activity

The compound has shown promise in preclinical models for its anti-fibrotic activity. It has been tested in a bleomycin-induced mouse model of lung fibrosis, where it demonstrated superior efficacy compared to existing drugs like nintedanib . This suggests its potential use in treating various fibrotic diseases beyond IPF.

Kinase Inhibition Selectivity

In the development of this compound, researchers employed computational and medicinal chemistry optimization techniques to enhance its selectivity for DDRs while removing toxic kinase inhibitory activities such as PDGFR, FGFR, and KDR . This selectivity could reduce side effects and improve the safety profile of the drug.

Oral Bioavailability

The compound has been optimized for oral bioavailability, which is a crucial factor for patient compliance and ease of administration . A good oral bioavailability means that the drug can be effectively absorbed when taken by mouth, which is more convenient than intravenous administration.

Tissue Distribution

The compound has been designed to have an ideal tissue distribution, ensuring that it reaches the lungs where IPF manifests . This targeted distribution is essential for maximizing the drug’s efficacy and minimizing systemic side effects.

Safety Profile

Given the stringent safety requirements for drugs treating fibrosis and inflammation, the compound has been engineered to have a high safety margin . This is particularly important because patients with fibrotic diseases often have compromised health and are sensitive to drug-induced side effects.

Potential for Combination Therapy

Due to its mechanism of action and safety profile, there is potential for using this compound in combination with other therapies to enhance treatment outcomes for fibrotic diseases . Combination therapy can often lead to better disease management by targeting multiple pathways simultaneously.

Drug Development Prospect

The compound has been recognized as a candidate drug with a clear pharmacological effect and high safety, indicating a promising future for further development . Its unique properties and the urgent need for effective treatments for fibrotic diseases make it a valuable addition to the drug development pipeline.

特性

IUPAC Name

2-benzylsulfanyl-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c20-19(21,22)16-10-15(14-6-7-14)24-17(25-16)8-9-23-18(26)12-27-11-13-4-2-1-3-5-13/h1-5,10,14H,6-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSQDGSXPBONSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。